molecular formula C12H10Cl2FNO B2770036 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride CAS No. 1030009-77-8

3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride

Cat. No.: B2770036
CAS No.: 1030009-77-8
M. Wt: 274.12
InChI Key: DEOCUKWVKOKJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride is a chemical compound with the molecular formula C12H9ClFNO·HCl. It is a solid substance that is typically stored in a dark place under an inert atmosphere at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride involves several steps. One common method starts with the reaction of 3-chloro-4-fluoroaniline with 4-fluorophenol in the presence of a base to form 3-chloro-4-(4-fluorophenoxy)aniline. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Properties

IUPAC Name

3-chloro-4-(4-fluorophenoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO.ClH/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10;/h1-7H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOCUKWVKOKJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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